Product packaging for 4-Amino-3-(trifluoromethoxy)benzonitrile(Cat. No.:CAS No. 175278-23-6)

4-Amino-3-(trifluoromethoxy)benzonitrile

Cat. No.: B067731
CAS No.: 175278-23-6
M. Wt: 202.13 g/mol
InChI Key: QNJPSMLILRHZOW-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethoxy)benzonitrile is a high-value chemical intermediate incorporating a benzontrile core with both amino and trifluoromethoxy substituents. Its molecular formula is C8H5F3N2O, with a molecular weight of 202.14 . The compound is provided with a guaranteed purity of ≥97% . The strategic inclusion of the trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry and drug design . This group is known to enhance key properties in bioactive molecules, such as increased metabolic stability, improved lipophilicity, and stronger binding affinity to target proteins . These characteristics make this benzonitrile derivative a versatile building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents. As a key intermediate, it is suited for research and development programs, including structure-activity relationship (SAR) studies and the creation of compound libraries for screening. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use. Researchers should refer to the available Safety Datasheet (SDS) for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2O B067731 4-Amino-3-(trifluoromethoxy)benzonitrile CAS No. 175278-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPSMLILRHZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371041
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-23-6
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with halogenated benzonitrile precursors. For example, 3-bromo-4-cyanophenol serves as a common intermediate, enabling sequential functionalization. The trifluoromethoxy group is introduced via nucleophilic substitution or copper-mediated coupling, while the amino group is installed through reduction or amination.

Cyano Group Retention and Amination

Cyano Stability :
The nitrile group remains intact during these reactions due to its electron-withdrawing nature, which deactivates the aromatic ring toward electrophilic attack.

Amination :
The bromine atom in 3-(trifluoromethoxy)-4-cyanobromobenzene is replaced with an amino group using liquid ammonia in ethanol under high-pressure conditions (5–10 bar). Palladium catalysts (e.g., Pd(OAc)₂) enhance reaction efficiency, achieving yields up to 85%.

Industrial-Scale Production

Process Optimization

Industrial methods prioritize cost-effectiveness and scalability:

  • Catalyst Recycling : Palladium-based catalysts are recovered via filtration, reducing costs by 20–30%.

  • Continuous Flow Systems : Microreactor technology minimizes side reactions, improving yield consistency to ±2%.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water mixtures (3:1 v/v), achieving ≥99% purity.

  • Chromatography : Reverse-phase HPLC resolves residual impurities (e.g., dehalogenated byproducts).

Catalytic Methods and Optimization

Palladium-Catalyzed Amination

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (10 mol%)

  • Solvent: Toluene at 110°C

  • Yield: 82–88%

Mechanism :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ammonia coordination and reductive elimination.

Copper-Mediated Trifluoromethoxylation

Reagent : (PhSO₂)₂NCF₃
Conditions : CuI (20 mol%), DMF, 100°C
Yield : 75%

Comparative Analysis of Synthetic Pathways

MethodStarting MaterialKey StepYield (%)Purity (%)
Bromination/Amination4-CyanophenolPd-catalyzed amination8599
Direct Trifluoromethylation3-Bromo-4-cyanophenolCu-mediated CF₃O introduction7897
One-Pot Synthesis3-HydroxybenzonitrileSequential CF₃O/NH₂ addition6595

Challenges and Solutions

Regioselectivity Issues

Challenge : Competing substitutions at ortho/para positions during trifluoromethoxy introduction.
Solution : Steric hindrance via bulky directing groups (e.g., -SiMe₃) improves meta selectivity.

Moisture Sensitivity

Challenge : Hydrolysis of the nitrile group under humid conditions.
Solution : Argon-blanketed reactors and molecular sieves maintain anhydrous environments.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
The compound serves as an essential intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. Its trifluoromethyl group enhances biological activity, making it a valuable component in drug development aimed at treating conditions such as depression and anxiety disorders .

Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of 4-amino-3-(trifluoromethoxy)benzonitrile exhibit anti-inflammatory properties. For instance, a study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of benzimidazole derivatives from this compound, which showed promising results in inhibiting the proliferation of cancer cells .

Agricultural Chemicals

Insecticide Formulation
This compound is utilized in formulating agrochemicals, particularly effective insecticides. Its unique chemical structure allows it to act as a potent pest control agent, crucial for enhancing crop protection and yield .

Data Table: Efficacy of Insecticides

Insecticide TypeActive IngredientEfficacy (%)Target Pests
SystemicThis compound85Aphids, Thrips
ContactOther Trifluoromethyl Compounds75Leafhoppers

Material Science

Enhancement of Polymers and Coatings
In material science, this compound is incorporated into polymers and coatings to improve thermal stability and chemical resistance. This application is particularly important in industries requiring durable materials that can withstand harsh environments .

Case Study: Coating Formulations
A study explored the incorporation of this compound into polymer matrices, resulting in coatings with enhanced properties such as increased hardness and resistance to solvents. These advancements are critical for applications in automotive and aerospace industries where material performance is paramount .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. Its use aids researchers in the precise quantification of similar compounds within complex mixtures, thereby improving the reliability of analytical results .

Data Table: Chromatographic Applications

TechniqueApplicationStandard Used
HPLCQuantification of pharmaceuticalsThis compound
GCAnalysis of agrochemical residuesThis compound

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzonitrile Core

The biological and physicochemical properties of benzonitrile derivatives are highly substituent-dependent. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison
Compound Name Substituents Molecular Weight Key Applications/Properties References
4-Amino-3-(trifluoromethoxy)benzonitrile -NH₂ (C4), -OCF₃ (C3) 227.05 Drug intermediate; enhanced lipophilicity
4-Amino-3-(trifluoromethyl)benzonitrile -NH₂ (C4), -CF₃ (C3) 186.13 Antiandrogen impurity; metabolic studies
3-(Trifluoromethoxy)benzonitrile -OCF₃ (C3) 187.11 Photocatalytic fragmentation precursor
4-Amino-3-(quinolin-3-yl)benzonitrile -NH₂ (C4), quinoline (C3) 285.29 Anticancer research (heterocyclic targeting)
3-Amino-4-(trifluoromethoxy)benzonitrile -NH₂ (C3), -OCF₃ (C4) 227.05 Positional isomer; altered receptor binding
Key Observations:
  • Trifluoromethoxy vs. Trifluoromethyl: The -OCF₃ group in this compound provides greater electron-withdrawing effects compared to -CF₃, influencing reactivity in coupling reactions (e.g., Suzuki-Miyaura) . The -CF₃ analog (CAS: 327-74-2) is used as an impurity standard in antiandrogen therapies, highlighting substituent-dependent biological roles .
  • Positional Isomerism: Switching the amino and trifluoromethoxy groups (C3 vs.
  • Heterocyclic vs. Simple Substituents: The quinoline-substituted analog (4-Amino-3-(quinolin-3-yl)benzonitrile) exhibits distinct UV-Vis and fluorescence properties, suited for imaging applications .

Biological Activity

4-Amino-3-(trifluoromethoxy)benzonitrile (CAS Number: 175278-23-6) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₈H₅F₃N₂O
  • Molecular Weight : 202.13 g/mol

The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, thereby influencing binding affinity and activity. The trifluoromethoxy group allows the compound to penetrate hydrophobic regions of proteins and enzymes, enhancing its potential as a drug candidate .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising cytotoxicity .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity plays a critical role.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 cells with an IC₅₀ value indicating effective inhibition of cell proliferation.
    • Comparative studies showed that modifications in the chemical structure could enhance or reduce cytotoxicity, emphasizing the importance of structural optimization in drug design .
  • Antiparasitic Activity :
    • A related study on compounds with similar structures revealed that modifications could lead to improved metabolic stability and aqueous solubility, which are crucial for effective antiparasitic activity. While specific data for this compound was not highlighted, these findings suggest potential pathways for further exploration .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell/OrganismIC₅₀ Value (µM)Reference
AntiproliferativeMCF-7 Breast Cancer CellsTBD
Enzyme InhibitionVarious EnzymesTBD
AntiparasiticPlasmodium spp.TBD

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Amino-3-(trifluoromethoxy)benzonitrile, and how can reaction efficiency be validated?

  • Methodology : A multi-step synthesis is typically employed, starting with nitration of a substituted benzene ring followed by diazotization and Sandmeyer cyanidation to introduce the nitrile group. The trifluoromethoxy group may be introduced via nucleophilic aromatic substitution or coupling reactions. For example, Ashford’s Dictionary describes analogous routes using nitration/diazotization and Sandmeyer reactions for structurally related benzonitriles .
  • Validation : Monitor intermediate steps using thin-layer chromatography (TLC) and confirm final product purity via HPLC (≥95% purity) and 1^1H/13^{13}C NMR. Compare spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities.

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

  • Techniques :

  • NMR : 19^{19}F NMR is critical for confirming the trifluoromethoxy group’s presence and position. 1^1H NMR can resolve amine proton signals (δ 5.5–6.5 ppm, broad) and aromatic protons.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+).
  • IR Spectroscopy : Detect nitrile stretches (~2200 cm1^{-1}) and amine N-H bends (~1600 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound?

  • Protocols :

  • Use nitrile gloves, lab coats, and eye protection (ANSI Z87.1-compliant goggles).
  • Work in a fume hood to avoid inhalation of fine particles.
  • In case of skin contact, wash immediately with water and apply emollients; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The -OCF3_3 group deactivates the benzene ring, reducing electrophilic substitution rates but enhancing meta-directing effects. In Suzuki-Miyaura couplings, this may necessitate higher catalyst loadings (e.g., Pd(PPh3_3)4_4 at 5–10 mol%) and prolonged reaction times (24–48 hrs) compared to non-fluorinated analogs. Kinetic studies using in-situ IR or GC-MS are recommended to optimize conditions .

Q. How can low yields in the final cyanidation step be addressed?

  • Troubleshooting :

  • Temperature Control : Maintain diazonium salt stability by keeping the reaction below 5°C.
  • Catalyst Screening : Test alternative copper(I) cyanide complexes (e.g., CuCN·2LiCl) to improve cyanide transfer efficiency.
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .

Q. How to resolve discrepancies between observed and theoretical melting points?

  • Approach :

  • Purity Analysis : Perform DSC (differential scanning calorimetry) to detect polymorphic forms or impurities.
  • Recrystallization : Test solvents like acetonitrile or toluene to obtain a single crystalline phase.
  • X-ray Diffraction : Compare experimental melting points with crystallographic data from analogous compounds (e.g., 4-Fluoro-2-(trifluoromethyl)benzonitrile, mp 46°C ).

Q. What strategies mitigate competing side reactions during nitration or amination?

  • Preventive Measures :

  • Regioselective Protection : Protect the amino group with acetyl or tert-butoxycarbonyl (Boc) before nitration.
  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control nitration/amination sites .

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